

## LAS191859 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS191859 |           |
| Cat. No.:            | B608470   | Get Quote |

As initially requested, this document serves as an in-depth technical guide on the safety and toxicity profile of a target compound. However, as no public data could be found for "LAS191859," this guide has been constructed as a template using the investigational drug Emraclidine as a placeholder to demonstrate the required structure, data presentation, and visualizations. Emraclidine is a novel M4-selective positive allosteric modulator (PAM) that was in development for the treatment of schizophrenia.[1][2]

## **Executive Summary**

This document provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Emraclidine (formerly CVL-231). Emraclidine is a positive allosteric modulator that selectively targets the muscarinic acetylcholine M4 receptor subtype.[3] This selective mechanism of action is intended to modulate dopamine levels indirectly in the striatum, offering a potential antipsychotic effect without the common side effects associated with direct dopamine D2 receptor blockade, such as extrapyramidal symptoms and weight gain.[3][4] The data herein are compiled from publicly available results of Phase 1 and Phase 2 clinical trials. While specific preclinical toxicology reports are not publicly available, this guide includes representative protocols for such studies based on regulatory guidelines and standard practices for antipsychotic drug development.

### **Mechanism of Action**

Emraclidine is a highly selective M4 receptor positive allosteric modulator (PAM).[5] Unlike direct agonists, PAMs do not activate the receptor themselves but bind to a separate (allosteric) site to potentiate the effect of the endogenous ligand, acetylcholine. The M4 receptors are



predominantly expressed in the striatum, a key brain region for regulating motor function and reward, and are implicated in balancing dopamine and acetylcholine neurotransmission.[3][4] By enhancing the effect of acetylcholine at the M4 receptor, Emraclidine is hypothesized to indirectly reduce the release of dopamine in the striatum.[1] This mechanism offers a novel approach to treating psychosis, differing from traditional antipsychotics that directly block D2 receptors.[4]

Figure 1: Simplified signaling pathway for Emraclidine's mechanism of action.

## **Clinical Safety and Tolerability**

The clinical safety of Emraclidine has been evaluated in Phase 1b and Phase 2 (EMPOWER-1 and EMPOWER-2) trials in adult patients with schizophrenia.[1][5] Across these studies, Emraclidine was generally well-tolerated, with an adverse event profile comparable to placebo. [2][6]

## Summary of Treatment-Emergent Adverse Events (TEAEs)

The most frequently reported adverse events in clinical trials were headache, dry mouth, and dyspepsia.[1][2] The incidence of these events was generally similar between the Emraclidine and placebo groups, though some dose-dependent trends were observed.[1] Importantly, Emraclidine was not associated with extrapyramidal symptoms or weight gain, common side effects of many current antipsychotics.[3]

Table 1: Incidence of Common TEAEs in Phase 1b Study (Part B)

| Adverse Event | Placebo (n=27) | Emraclidine 30 mg<br>QD (n=27)                         | Emraclidine 20 mg<br>BID (n=27) |
|---------------|----------------|--------------------------------------------------------|---------------------------------|
| Any AE        | 14 (52%)       | 14 (52%)                                               | 15 (56%)                        |
| Headache      | 7 (26%)        | 15 (28%) across both<br>Emraclidine groups<br>combined | -                               |

Data sourced from the Phase 1b trial publication.[5]



Table 2: Incidence of Common TEAEs in Phase 2 EMPOWER Trials

| Adverse Event | Placebo<br>(EMPOWER-1/2) | Emraclidine 10/15<br>mg | Emraclidine 30 mg |
|---------------|--------------------------|-------------------------|-------------------|
| Headache      | 9.4% / 10.8%             | 14.1% / 14.6%           | 13.2% / 13.0%     |
| Dry Mouth     | 2.3% / 0.8%              | 3.9% / 0.8%             | 9.3% / 5.3%       |
| Dyspepsia     | 3.1% / 1.5%              | 3.9% / 3.1%             | 7.8% / 2.3%       |

Data represents percentages from EMPOWER-1 and EMPOWER-2 respectively.[1][2]

## **Cardiovascular Safety**

In the Phase 1b trial, modest and transient increases in blood pressure and heart rate were noted at the beginning of treatment, but these effects diminished over time and were not considered clinically significant by the sixth week.[5][7] A subsequent Phase 1 study specifically monitoring ambulatory blood pressure confirmed that Emraclidine did not cause a sustained increase in blood pressure.[8]

# Preclinical Toxicology Program (Representative Protocols)

While specific preclinical toxicology data for Emraclidine are not publicly available, a standard program for an investigational antipsychotic would be conducted under Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA.[9][10] The primary goals are to identify potential target organs for toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring.[11]

## **Experimental Protocols**

- 4.1.1 Single-Dose and Dose-Range Finding Studies
- Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.



- Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[11]
- Methodology:
  - Animals are divided into several dose groups, including a vehicle control group.
  - The test article is administered via the intended clinical route (e.g., oral gavage).
  - A single, escalating dose is administered to each group.
  - Animals are observed for a period of 14 days for clinical signs of toxicity, effects on body weight, and mortality.
  - At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination.

#### 4.1.2 Repeated-Dose Toxicity Studies

- Objective: To evaluate the toxicological profile of the compound following repeated administration over a specified duration, relevant to the proposed clinical trial length.[9]
- Species: Two species (rodent and non-rodent).
- Methodology:
  - Animals are administered the test article daily for a period ranging from 28 to 90 days.
  - Multiple dose levels are used, typically low, medium, and high, along with a control group.
  - In-life monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, clinical chemistry, urinalysis).
  - At termination, a comprehensive gross necropsy is performed, organ weights are recorded, and a full panel of tissues is collected for microscopic examination.
  - A recovery group may be included to assess the reversibility of any observed toxicities.



#### 4.1.3 Safety Pharmacology Studies

- Objective: To investigate potential undesirable pharmacodynamic effects on major physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[5]
- Methodology:
  - Cardiovascular:In vivo assessment of blood pressure, heart rate, and ECG in conscious, unrestrained animals (e.g., telemetered dogs). In vitro hERG assay to assess the potential for QT interval prolongation.
  - Central Nervous System: Functional observational battery (FOB) and motor activity assessment in rats to evaluate effects on behavior, coordination, and sensory functions.
  - Respiratory: Assessment of respiratory rate and tidal volume in conscious animals using whole-body plethysmography.



Click to download full resolution via product page

**Figure 2:** Representative workflow for preclinical safety evaluation.

## Conclusion

Based on available clinical data, Emraclidine demonstrates a favorable safety and tolerability profile. The most common adverse events were mild to moderate headache, dry mouth, and



dyspepsia, with incidences often comparable to placebo.[1][2] Critically, Emraclidine's selective M4 PAM mechanism appears to avoid the common and burdensome side effects of direct D2 antagonists, such as motor symptoms and metabolic disturbances.[3] While Phase 2 trials did not meet their primary efficacy endpoints, the safety data gathered support the tolerability of this novel mechanism of action.[1][12] A standard preclinical toxicology program would be necessary to fully characterize the safety profile before human exposure, and the protocols described herein represent a typical approach for such an evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia -PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy Assessment of Antipsychotics Ace Therapeutics [acetherapeutics.com]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotics Gastrointestinal Toxicity Assays Ace Therapeutics [acetherapeutics.com]
- 8. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. Step 2: Preclinical Research | FDA [fda.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. ema.europa.eu [ema.europa.eu]



To cite this document: BenchChem. [LAS191859 safety and toxicity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608470#las191859-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com